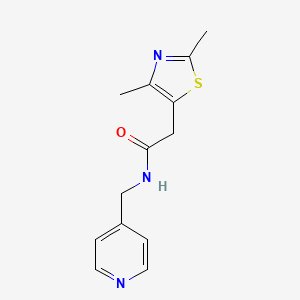

2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-12(18-10(2)16-9)7-13(17)15-8-11-3-5-14-6-4-11/h3-6H,7-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHPQAPFSMHYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the thiazole-pyridine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole or pyridine derivatives.

Scientific Research Applications

2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs.

Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s thiazole and pyridine moieties can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Bioactivity Profiles

- Thiazole vs. Thiazolidinedione : The dimethylthiazole in the target compound likely favors kinase inhibition due to planar aromaticity, whereas the dioxothiazolidine in Compound 19 enhances insulin receptor binding via hydrogen-bonding interactions .

- Triazole-thioether Derivatives : Sulfur linkages (e.g., in and compounds) may improve membrane permeability but reduce metabolic stability compared to the target compound’s acetamide bridge .

Solubility and LogP

Biological Activity

2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, featuring both thiazole and pyridine moieties, suggests potential biological activities that are of significant interest in medicinal chemistry and biological research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

Key Features:

- Thiazole Ring: Contributes to the compound's reactivity and biological interactions.

- Pyridine Moiety: Enhances binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyridine components facilitate binding through:

- Hydrogen Bonding

- Hydrophobic Interactions

- π-π Stacking

These interactions may modulate the activity of various biological pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds with thiazole and pyridine structures exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | |

| Thiazole derivative X | MCF7 (breast cancer) | 1.61 ± 1.92 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Thiazole derivative Y | S. aureus | <10 µg/mL |

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Antitumor Activity : A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against human glioblastoma cells with an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent .

- Enzyme Inhibition : Another research highlighted the role of thiazole-based compounds as inhibitors of protein kinases involved in cell cycle regulation, suggesting their potential in cancer therapy .

- Antioxidant Properties : The antioxidant activity of thiazole derivatives was evaluated through various assays, revealing that certain modifications could enhance their protective effects against oxidative stress in cells .

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide, and how can yield be improved?

The synthesis of thiazole-containing acetamides typically involves cyclocondensation reactions, as seen in analogous compounds like 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (). Key steps include:

- Use of acetic acid as a solvent for cyclization ( ).

- Optimization of reaction time and temperature (e.g., reflux conditions) to minimize side products ().

- Purification via recrystallization or column chromatography, with TLC monitoring for reaction completion ( ). Yield improvements may involve stoichiometric adjustments of maleimide derivatives or thiourea precursors ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Structural confirmation relies on:

- 1H/13C NMR : To identify protons in the thiazole ring (δ 6.5–7.5 ppm) and pyridylmethyl group (δ 3.5–4.5 ppm for –CH2–) ().

- HRMS : For molecular weight validation (e.g., observed vs. calculated [M+H]+) ( ).

- FT-IR : To confirm amide C=O stretching (~1650–1700 cm⁻¹) and thiazole C–N vibrations (~1500 cm⁻¹) ().

Q. What in vitro assays are suitable for initial biological activity screening?

Thiazole-acetamide derivatives are often screened for antimicrobial or anticancer activity using:

- MTT assays (for cytotoxicity against cancer cell lines) ().

- MIC determination against Gram-positive/negative bacteria ().

- Enzyme inhibition assays (e.g., kinase or protease targets) due to the pyridine moiety’s potential binding affinity ().

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced strategies include:

- Molecular docking : To predict interactions between the pyridylmethyl group and target proteins (e.g., kinase active sites) ().

- QSAR modeling : Using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity ( ).

- DFT calculations : To assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity ().

Q. How should contradictory data in biological assays be addressed?

Contradictions in activity profiles (e.g., high cytotoxicity but low selectivity) may arise from:

- Off-target effects : Validate specificity via counter-screening against unrelated enzymes or cell lines ().

- Solubility limitations : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to improve bioavailability ().

- Batch variability : Ensure compound purity (>95% via HPLC) and confirm stereochemistry ().

Q. What strategies resolve crystallographic challenges for structural elucidation?

Single-crystal X-ray diffraction of acetamide derivatives often requires:

Q. How can metabolic stability be assessed during preclinical development?

Use microsomal incubation assays (e.g., liver S9 fractions) to identify metabolic hotspots:

- LC-MS/MS : Track degradation products, focusing on oxidation of the thiazole ring or pyridine moiety ( ).

- CYP450 inhibition assays : To predict drug-drug interaction risks ().

Methodological Considerations

Q. What controls are essential in stability studies under varying pH conditions?

Include:

- Buffer controls (pH 1–10) to assess hydrolysis susceptibility of the acetamide bond ().

- Light/temperature controls : Monitor degradation via HPLC-UV at 254 nm ().

- Radiolabeled analogs (e.g., 14C-acetamide) for quantitative mass balance ().

Q. How can regioselectivity challenges in derivative synthesis be mitigated?

For reactions involving multiple reactive sites (e.g., thiazole vs. pyridine):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.